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Introduction
IHVR-19029 is an N-alkylated iminosugar analog of deoxynojirimycin (DNJ) that functions as a

host-targeted antiviral agent. It acts as an inhibitor of the host's endoplasmic reticulum (ER) α-

glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins,

such as the Ebola virus (EBOV) glycoprotein (GP), which is essential for viral entry into host

cells and the assembly of new virions. By inhibiting these glucosidases, IHVR-19029 disrupts

the maturation of the EBOV GP, leading to misfolded proteins and a subsequent reduction in

viral infectivity and propagation. This host-targeted mechanism of action suggests a higher

barrier to the development of viral resistance compared to directly-acting antivirals. In vivo

studies have demonstrated that IHVR-19029 provides partial protection in mouse models of

lethal Ebola virus disease and shows synergistic efficacy when used in combination with other

antiviral agents like favipiravir (T-705)[1][2].

Quantitative Data Summary
The following table summarizes the in vivo efficacy of IHVR-19029 as a monotherapy and in

combination with favipiravir (T-705) in a mouse model of Ebola virus infection.
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Treatment Group
Dosage and
Administration

Survival Rate (%) Reference

Placebo (Vehicle

Control)

PBS via IP injection,

twice daily; 0.4%

carboxymethylcellulos

e orally, once daily

0 [3]

IHVR-19029

(Monotherapy)

50 mg/kg via IP

injection, twice daily

for 10 days

Data not explicitly

provided, described

as "partial protection"

[1][3]

IHVR-19029

(Monotherapy)

75 mg/kg via IP

injection, twice daily

for 10 days

Data not explicitly

provided, described

as "partial protection"

[1][3]

T-705 (Favipiravir)
0.325 mg/kg orally,

once daily for 10 days
0 [3]

T-705 (Favipiravir)
1.6 mg/kg orally, once

daily for 10 days
0 [3]

IHVR-19029 + T-705

50 mg/kg IHVR-19029

(IP, twice daily) +

0.325 mg/kg T-705

(oral, once daily) for

10 days

~40% [3]

IHVR-19029 + T-705

75 mg/kg IHVR-19029

(IP, twice daily) +

0.325 mg/kg T-705

(oral, once daily) for

10 days

~55% [3]

IHVR-19029 + T-705

50 mg/kg IHVR-19029

(IP, twice daily) + 1.6

mg/kg T-705 (oral,

once daily) for 10

days

~60% [3]
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IHVR-19029 + T-705

75 mg/kg IHVR-19029

(IP, twice daily) + 1.6

mg/kg T-705 (oral,

once daily) for 10

days

~90% [3]

Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action of IHVR-19029
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Caption: Mechanism of IHVR-19029 antiviral activity.

Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for testing IHVR-19029 in a mouse model of Ebola.
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Experimental Protocols
Animal Model and Virus

Animal Model: Immunocompetent mouse strains such as BALB/c or C57BL/6 are commonly

used[4][5]. The choice of strain can influence disease progression and survival[6]. Mice are

typically 5-8 weeks old at the time of infection[7][8]. All animal experiments must be

conducted under appropriate biosafety level 4 (BSL-4) containment and with approval from

an Institutional Animal Care and Use Committee.

Virus: A mouse-adapted strain of Ebola virus (e.g., Mayinga isolate) is used to induce a lethal

disease model in adult, immunocompetent mice[4][5]. The virus is typically administered via

intraperitoneal (IP) injection[4][7].

Challenge Dose: The lethal dose 50 (LD50) of the mouse-adapted virus should be

predetermined. A typical challenge dose is around 100-1000 plaque-forming units (PFU) per

mouse[4][8][9].

In Vivo Efficacy Study Protocol
Acclimatization: House mice in the BSL-4 facility for a minimum of 7 days prior to the start of

the experiment to allow for acclimatization.

Infection: On day 0, infect mice with a lethal dose of mouse-adapted Ebola virus via

intraperitoneal injection. The injection volume is typically 0.1-0.2 mL[2][8].

Group Allocation: Immediately following infection, randomly assign mice to different

treatment groups (n=9-10 mice per group)[3].

Drug Formulation and Administration:

IHVR-19029: Prepare a solution of IHVR-19029 in sterile phosphate-buffered saline (PBS)

at the desired concentration. Administer the specified dose (e.g., 50 mg/kg or 75 mg/kg)

via IP injection in a volume of 100 µL, twice daily[3].

Favipiravir (T-705) (for combination studies): Formulate T-705 in a vehicle such as 0.4%

carboxymethylcellulose. Administer the specified dose (e.g., 0.325 mg/kg or 1.6 mg/kg)

orally once daily[3].
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Vehicle Control: Administer the corresponding vehicles (PBS and/or 0.4%

carboxymethylcellulose) to the control group on the same schedule as the treatment

groups[3].

Treatment Schedule: Initiate treatment immediately after infection and continue for a duration

of 10 days[3].

Monitoring: Monitor the health and body weight of the mice daily for at least 14 days, and up

to 21 days, post-infection[3][9]. Record clinical signs of illness such as ruffled fur, lethargy,

and hunched posture.

Euthanasia Criteria: Establish clear humane endpoints. Mice exhibiting severe signs of

disease or a predetermined percentage of weight loss (e.g., >20-25%) should be humanely

euthanized.

Data Analysis:

Survival: Plot Kaplan-Meier survival curves for each group and analyze for statistical

significance using the Log-rank (Mantel-Cox) test[3].

Body Weight: Plot the mean percentage of initial body weight for each group over time.

Viral Load (Optional): At selected time points, a subset of animals may be euthanized for

the collection of blood and tissues (e.g., liver, spleen) to quantify viral load using methods

such as plaque assay or RT-qPCR[4][8].

Conclusion
IHVR-19029 demonstrates potential as a host-targeted antiviral for the treatment of Ebola virus

disease. While it offers partial protection as a monotherapy in mouse models, its efficacy is

significantly enhanced when used in combination with a directly-acting antiviral such as

favipiravir. The provided protocols and data serve as a foundational guide for researchers

investigating the in vivo efficacy of IHVR-19029 and similar host-acting antiviral agents. Further

studies are warranted to optimize dosing regimens and explore other combination therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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